molecular formula C18H26BNO3 B7952995 1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone

1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone

Cat. No.: B7952995
M. Wt: 315.2 g/mol
InChI Key: CFDLREVDYAOLCG-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidinyl Phenyl Intermediate: This step involves the reaction of 4-bromophenylpyrrolidine with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst to form the pyrrolidinyl phenyl intermediate.

    Boronic Ester Formation: The intermediate is then reacted with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base like potassium phosphate, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: 1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid.

    Reduction: 1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol.

    Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone depends on its application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in biological applications would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronic acid functionality but lacks the pyrrolidine and ethanone moieties.

    4-(Pyrrolidin-1-yl)phenylboronic Acid: Similar structure but without the tetramethyl-1,3,2-dioxaborolan-2-yl group.

    1-[4-(Pyrrolidin-1-yl)phenyl]ethanone: Similar structure but lacks the boronic ester group.

Uniqueness

1-[4-(Pyrrolidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the combination of the pyrrolidine ring, phenyl group, and boronic ester, which provides versatile reactivity and potential applications in various fields. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block in organic synthesis.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)13-16(21)14-7-9-15(10-8-14)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLREVDYAOLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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